molecular formula C30H46O3 B210126 Elemonic acid CAS No. 28282-25-9

Elemonic acid

Cat. No. B210126
CAS RN: 28282-25-9
M. Wt: 454.7 g/mol
InChI Key: XLPAINGDLCDYQV-XUWOXAENSA-N
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Description

β-Elemonic acid is a triterpene . It is also known by other names such as (13α,14β,17α,20S)-3-Oxolanosta-8,24-dien-21-oic acid, 3-Oxotirucalla-8,24-dien-21-oic acid, 3-Oxotirucallic acid, and Elemadienonic acid .


Synthesis Analysis

β-Elemonic acid has been found to exhibit anti-cancer activity in colorectal cancer (CRC) both in vitro and in vivo . It inhibits cell proliferation and migration in the CRC cell lines SW480 and HCT116 . More research is needed to fully understand the synthesis process of β-Elemonic acid.


Molecular Structure Analysis

The molecular formula of β-Elemonic acid is C30H46O3 . Its molecular weight is 454.68 .

Scientific Research Applications

  • Anticancer Properties in Lung Adenocarcinoma : β-Elemonic acid demonstrates potent anti-cancer effects on human non-small cell lung cancer (NSCLC) A549 cells. It induces cell death through apoptosis, involving reactive oxygen species (ROS) activity, downregulation of Bcl-2, upregulation of Bax, and inhibition of MAPK signaling pathways (Wu et al., 2016).

  • Pharmacokinetics and Tissue Distribution : A UHPLC-MS/MS method has been developed to measure β-elemonic acid in rat plasma and tissues. This study helps understand the pharmacokinetics and tissue distribution of β-elemonic acid, which is crucial for its therapeutic applications (Zhang et al., 2021).

  • Inhibitory Activity on Pin1 : Novel elemonic acid derivatives were synthesized and evaluated for their inhibitory activity on Pin1, an enzyme implicated in cancer and Alzheimer's disease. Some derivatives showed significant inhibitory activity at micromolar levels, highlighting the potential of this compound derivatives in therapeutic applications (Li et al., 2014).

  • Inhibition of Colorectal Cancer : β-Elemonic acid shows potential in treating colorectal cancer (CRC). It inhibits cell proliferation and migration in CRC cell lines and suppresses tumor growth in mice. High-throughput proteomics revealed that this compound targets tumor mitochondria, affecting mitochondrial ribosome proteins and inducing ferroptosis, a form of non-apoptotic cell death (Xia et al., 2022).

  • Anti-tumor Effects on Osteosarcoma : β-Elemonic acid exhibits anti-tumor effects on human osteosarcoma, inducing ER stress-mediated apoptosis and inhibiting Wnt/β-catenin signaling. It also showed pharmacokinetic characteristics conducive to therapeutic use, with significant distribution in tumor and bone tissues (Zhao et al., 2020).

Mechanism of Action

Elemonic acid, a triterpene isolated from Boswellia carterii, has been reported to exhibit potential anti-inflammatory and anticancer activities . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets tumor mitochondria . It also interacts with several proteins and enzymes, including COX-2 and prolyl endopeptidase . These targets play crucial roles in cellular processes such as cell proliferation, apoptosis, and inflammation .

Mode of Action

This compound interacts with its targets to induce various cellular changes. It induces cell apoptosis, reactive oxygen species (ROS) production, and COX-2 expression . At the same time, it inhibits prolyl endopeptidase . These interactions result in significant changes in cell behavior, particularly in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the phosphorylation of p42/44, MAPK/JNK, and p38 . It also influences the cell cycle by downregulating CDK1, CDK6, and CDC20 . These affected pathways and their downstream effects contribute to the compound’s anticancer and anti-inflammatory effects .

Pharmacokinetics

It has been suggested that this compound exhibits fast absorption and short elimination half-life . These properties impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

The action of this compound results in significant molecular and cellular effects. It inhibits cell proliferation and induces apoptosis in cancer cells . Moreover, it exerts potent cytotoxic effects on human non-small cell lung cancer (NSCLC) A549 cells . These effects are dose-dependent, with higher concentrations leading to more pronounced effects .

Safety and Hazards

β-Elemonic acid is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S)-6-methyl-2-[(5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPAINGDLCDYQV-SDTWUMECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28282-25-9
Record name Elemonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28282-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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